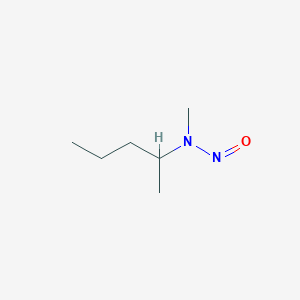![molecular formula C15H24S B14281313 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene CAS No. 123359-03-5](/img/structure/B14281313.png)
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to a 2-ethylhexyl chain and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.
Industrial Production: On an industrial scale, the reaction may be catalyzed by transition metals to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring allows for π-π interactions, further contributing to its activity.
Comparación Con Compuestos Similares
1-[(2-Ethylhexyl)sulfanyl]benzene: Lacks the methyl group on the benzene ring.
4-Methylbenzenethiol: Lacks the 2-ethylhexyl chain.
1-[(2-Ethylhexyl)oxy]-4-methylbenzene: Contains an ether group instead of a sulfanyl group.
Uniqueness: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is unique due to the presence of both the 2-ethylhexyl chain and the sulfanyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity not observed in similar compounds.
Propiedades
Número CAS |
123359-03-5 |
|---|---|
Fórmula molecular |
C15H24S |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1-(2-ethylhexylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C15H24S/c1-4-6-7-14(5-2)12-16-15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3 |
Clave InChI |
AQPPCPXRCKWORW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CSC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)

![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)

![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)

